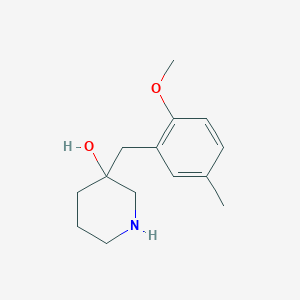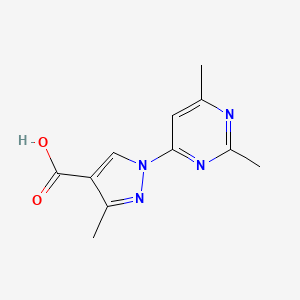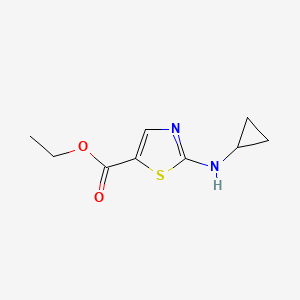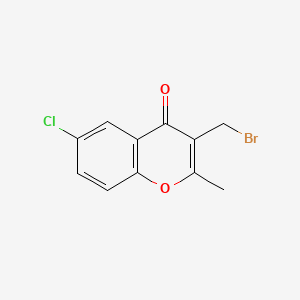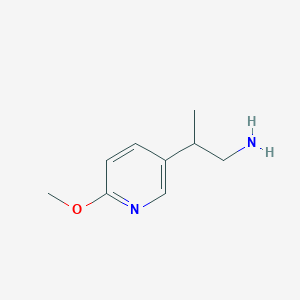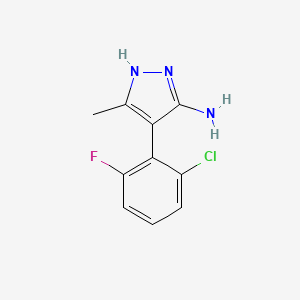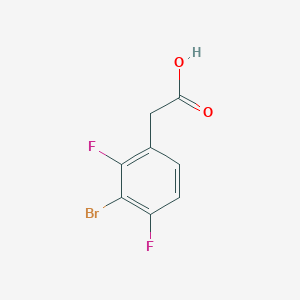
1-(2-Chlorophenyl)hexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a chlorophenyl group attached to a hexane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 2-chlorobenzaldehyde and hexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)hexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
科学研究应用
1-(2-Chlorophenyl)hexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)hexane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group can enhance binding affinity to certain molecular targets, while the dione moiety can participate in redox reactions or form covalent bonds with nucleophilic sites on proteins.
相似化合物的比较
1-(2-Bromophenyl)hexane-1,3-dione: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom in place of chlorine.
1-(2-Methylphenyl)hexane-1,3-dione: Features a methyl group instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)hexane-1,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific chemical reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
属性
分子式 |
C12H13ClO2 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13ClO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3 |
InChI 键 |
VKGDZHNCDRGWPE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CC(=O)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
